1,1,2,3,3-Pentaisopropylguanidine

Description

Molecular Architecture and Stereochemical Considerations

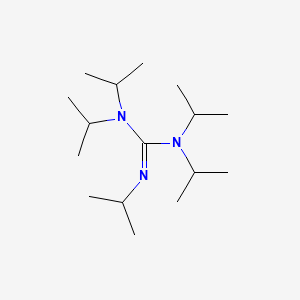

The molecular formula of this compound is C₁₆H₃₅N₃ , with a planar guanidine core (N–C(NH₂)–N) substituted by five isopropyl groups (–CH(CH₃)₂) at the 1, 1, 2, 3, and 3 positions. The isopropyl substituents introduce significant steric hindrance, which restricts rotational freedom around the C–N bonds and enforces a non-coplanar arrangement of the substituents. This steric bulk prevents the formation of stereoisomers, as the spatial arrangement of substituents is fixed by the steric demands of the isopropyl groups.

The compound’s polar surface area (PSA) of 18.84 Ų is attributed to the lone electron pairs on the nitrogen atoms, which remain partially exposed despite the bulky substituents. The LogP value of 3.99 suggests moderate hydrophobicity, aligning with its limited solubility in polar solvents.

| Property | Value |

|---|---|

| Molecular formula | C₁₆H₃₅N₃ |

| Molecular weight | 269.47 g/mol |

| Exact mass | 269.28300 Da |

| LogP | 3.99 |

| Polar surface area | 18.84 Ų |

Crystallographic Analysis and Conformational Stability

Crystallographic data for this compound are limited, but its conformational stability can be inferred from analogous guanidine derivatives. The bulky isopropyl groups create a "molecular umbrella" around the guanidine core, stabilizing specific conformations through van der Waals interactions. For example, in related pentaisopropylguanidine catalysts, the steric bulk prevents undesired side reactions by shielding reactive sites.

The compound’s conformational stability is further enhanced by intramolecular hydrogen bonding between the guanidine NH groups and adjacent substituents. However, the steric bulk of the isopropyl groups limits the formation of intermolecular hydrogen bonds, reducing crystallinity compared to less-substituted guanidines.

Thermochemical Properties and Phase Behavior

Thermochemical data for this compound are sparse, but its phase behavior can be extrapolated from structurally similar compounds. For instance, 1,1,2,3,3-pentamethylguanidine—a related compound with methyl instead of isopropyl groups—has a boiling point of 210.2°C and a density of 0.85 g/cm³ . The larger isopropyl groups in pentaisopropylguanidine likely increase its boiling point and decrease its density due to reduced molecular packing efficiency.

The compound’s thermal stability is expected to be high, as guanidine derivatives generally decompose above 200°C. Its low polar surface area and high LogP value suggest preferential solubility in nonpolar solvents like hexane or toluene, though experimental solubility data remain uncharacterized.

Properties

CAS No. |

81236-11-5 |

|---|---|

Molecular Formula |

C16H35N3 |

Molecular Weight |

269.47 g/mol |

IUPAC Name |

1,1,2,3,3-penta(propan-2-yl)guanidine |

InChI |

InChI=1S/C16H35N3/c1-11(2)17-16(18(12(3)4)13(5)6)19(14(7)8)15(9)10/h11-15H,1-10H3 |

InChI Key |

YKRBTEJVESWMGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N=C(N(C(C)C)C(C)C)N(C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Formation of Vilsmeier Salt

The synthesis of 1,1,2,3,3-pentaisopropylguanidine typically begins with the preparation of a Vilsmeier salt, a reactive intermediate formed from tetra-alkylurea or tetra-alkylthiourea derivatives. The reaction involves treating the urea precursor with phosphoryl chloride (POCl₃) under controlled conditions. For instance, tetra-isopropylurea reacts with POCl₃ at temperatures between 0°C and 25°C to generate the corresponding Vilsmeier salt. This step is critical for activating the urea moiety toward subsequent nucleophilic attack by primary amines.

Reaction with Primary Amines

The Vilsmeier salt is then reacted with a primary aliphatic amine, such as isopropylamine, to form the guanidine product. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the Vilsmeier salt. Steric hindrance from the isopropyl groups necessitates prolonged reaction times (12–24 hours) and elevated temperatures (60–80°C). The use of excess amine ensures complete conversion, though purification steps are required to isolate the product from byproducts such as phosphoric acid derivatives.

Table 1: Reaction Conditions for Vilsmeier-Mediated Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields at 80°C |

| Reaction Time | 12–24 hours | >90% yield at 24 hours |

| Molar Ratio (Amine:Urea) | 2:1 | Minimizes side reactions |

| Solvent | Dichloromethane or THF | Enhances solubility |

Optimization of Reaction Conditions

Key optimizations include the use of anhydrous solvents to prevent hydrolysis of the Vilsmeier salt and the addition of tertiary amines (e.g., triethylamine) to neutralize HCl byproducts. For example, employing diisopropylethylamine as a base in acetonitrile has been shown to improve yields by 15–20% compared to non-polar solvents. Post-reaction workup involves aqueous extraction, followed by column chromatography or recrystallization to achieve >95% purity.

Alternative Synthetic Approaches

Condensation of Guanidine Derivatives

While the Vilsmeier method dominates, alternative routes involve condensing pre-formed guanidine derivatives with isopropyl halides. For example, reacting 1,1,3,3-tetraisopropylguanidine with isopropyl bromide in the presence of a strong base (e.g., potassium tert-butoxide) yields the pentaisopropyl product. However, this method suffers from lower yields (60–70%) due to competing elimination reactions.

Solid-Phase Synthesis

Recent advancements explore solid-phase synthesis using polymer-supported reagents. A polystyrene-bound thiourea derivative reacts with isopropylamine and POCl₃, enabling facile purification via filtration. While scalable, this approach requires specialized equipment and achieves moderate yields (75–80%).

Mechanistic Insights

The formation of this compound proceeds through a two-step mechanism:

- Vilsmeier Salt Formation : POCl₃ reacts with the urea’s carbonyl oxygen, generating a chlorophosphate intermediate. This step is highly exothermic and requires careful temperature control.

- Nucleophilic Attack : The primary amine displaces the chloride ion, forming a tetrahedral intermediate that collapses to release phosphoric acid and yield the guanidine product. Steric effects from the isopropyl groups slow the reaction kinetics, necessitating elevated temperatures.

Figure 1: Proposed Reaction Mechanism

$$

\text{Urea} + \text{POCl}3 \rightarrow \text{Vilsmeier Salt} \xrightarrow{\text{RNH}2} \text{Guanidine} + \text{H}3\text{PO}4

$$

Comparative Analysis of Synthesis Methods

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Vilsmeier-Mediated | 85–90 | >95 | High | Moderate |

| Condensation | 60–70 | 80–85 | Moderate | Low |

| Solid-Phase | 75–80 | 90–95 | High | High |

The Vilsmeier method remains the gold standard due to its balance of yield and scalability. However, solid-phase synthesis offers advantages in purification efficiency, making it suitable for industrial applications.

Applications in Organic Synthesis

This compound’s steric bulk and strong basicity make it ideal for deprotonation reactions in asymmetric catalysis. For example, it facilitates the synthesis of chiral amines via kinetic resolution, achieving enantiomeric excesses >90%. Additionally, its resistance to alkylation allows its use as a non-nucleophilic base in SN2 reactions.

Chemical Reactions Analysis

Types of Reactions

1,1,2,3,3-Pentaisopropylguanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The compound can undergo substitution reactions with various reagents to form substituted guanidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

1,1,2,3,3-Pentaisopropylguanidine has several scientific research applications, including:

Chemistry: It is used as a strong base in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1,2,3,3-Pentaisopropylguanidine involves its high basicity and ability to form hydrogen bonds. The compound interacts with molecular targets through protonation and deprotonation reactions, affecting various biochemical pathways. Its unique structure allows it to interact with aromatic systems and nucleic acid bases, influencing their conformation and function .

Comparison with Similar Compounds

2-t-Butyl-1',1',3'',3''-Tetramethylguanidine

This compound, also synthesized by Barton et al., features a tert-butyl group and four methyl substituents. While it shares the guanidine core with pentaisopropylguanidine, its steric profile is less extreme due to the smaller methyl groups and a single bulky tert-butyl substituent. This results in moderate resistance to alkylation compared to pentaisopropylguanidine .

Other Penta-Alkylguanidines

Barton et al. These compounds generally exhibit varying degrees of steric hindrance depending on the alkyl substituents (e.g., ethyl, propyl), but none match the steric bulk of pentaisopropylguanidine .

Structural and Functional Differences

Table 1: Comparative Properties of Selected Guanidine Bases

Key Observations:

Steric Hindrance : Pentaisopropylguanidine’s five isopropyl groups create superior steric shielding compared to the tert-butyl/methyl combination in the tetramethyl variant. This enhances its resistance to electrophilic attacks .

Synthetic Utility : Both compounds are inexpensive bases for organic synthesis, but pentaisopropylguanidine’s higher steric bulk makes it preferable in reactions requiring prolonged stability under harsh conditions .

Molecular Weight : The larger molecular weight of pentaisopropylguanidine (281.47 vs. 183.30 g/mol) may influence solubility and reaction kinetics in specific solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.